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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
(4R)-4-decanol, a chiral secondary alcohol of interest in various chemical and pharmaceutical
research domains. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, presented in a clear and accessible
format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The following tables summarize the proton (*H) and carbon-13 (33C) NMR data for
4-decanol. It is important to note that the presented data is for the racemic or stereochemically
unassigned 4-decanol, as specific data for the (4R)-enantiomer is not widely available in public
databases. Under standard achiral NMR conditions, the spectra of the two enantiomers are
identical.

1H NMR Data

Table 1: *H NMR Chemical Shift Assignments for 4-Decanol
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. _ _ o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) in Hz
H-4 (CH-OH) ~3.6 Multiplet
OH Variable Singlet (broad)
H-5 (CH2) ~1.4 Multiplet
H-3 (CH2) ~1.4 Multiplet
H-2, H-6 to H-9 (CHz2)  ~1.3 Multiplet
H-1, H-10 (CHs) ~0.9 Triplet

Note: The chemical shifts and multiplicities are approximate and can vary depending on the
solvent and concentration.

13C NMR Data

Table 2: 13C NMR Chemical Shift Assignments for 4-Decanol

Carbon Assignment Chemical Shift (ppm)
C-4 (CH-OH) ~71
C-5 (CHz2) ~39
C-3 (CHa2) ~36
C-6 (CH2) ~32
C-2 (CHa2) ~28
C-7 (CH2) ~25
C-8 (CH2) ~23
C-9 (CH2) ~23
C-1(CHs) ~14
C-10 (CHs) ~14

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4-decanol is characterized by the presence of a strong, broad absorption band

corresponding to the O-H stretching vibration of the alcohol group.

Table 3: Key IR Absorption Bands for 4-Decanol

Functional Group

Vibrational Mode

Wavenumber (cm~1)  Intensity

O-H Stretching ~3330 Strong, Broad
C-H Stretching (alkane) ~2850-2960 Strong
C-O Stretching ~1110 Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Key Mass Spectrometry Data for 4-Decanol

m/z Relative Intensity (%) Assignment

158 Low [M]* (Molecular lon)
140 Low [M-H20]*

115 Moderate [M-CsH7]*

87 High [M-CsH11]*

73 High [CaHeO]*

59 High [C3H7O]*

45 High [C2Hs0O]*
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Experimental Protocols

The spectroscopic data presented in this guide are based on generally accepted analytical
techniques. While specific instrument parameters from the original data sources are not
exhaustively detailed, the following outlines the typical methodologies employed.

NMR Spectroscopy

o Sample Preparation: A small amount of (4R)-4-decanol is dissolved in a deuterated solvent
(e.g., CDClIs, D20). Tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (0 ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer. Standard pulse sequences are used for both one-dimensional and, if
necessary, two-dimensional experiments (e.g., COSY, HSQC) to aid in signal assignment.

IR Spectroscopy

o Sample Preparation: The IR spectrum of liquid (4R)-4-decanol can be obtained directly as a
thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance
(ATR) accessory.

» Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum is typically collected first and subtracted from the
sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
Chromatography (GC-MS) for volatile compounds like 4-decanol. This allows for separation
from any impurities prior to mass analysis.

« lonization: Electron lonization (El) is a common method used to generate the molecular ion
and fragment ions.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like (4R)-4-decanol.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of (4R)-4-Decanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073243#spectroscopic-data-of-4r-4-decanol-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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